REACTION_CXSMILES
|
C(COC)OC.[CH:7]1[C:20]2[C:11](=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[CH:9][CH:8]=1.[K]>CN1C(=O)CCC1>[CH:10]1[C:11]2[C:20](=[CH:19][C:18]3[C:13]([CH:12]=2)=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:7]=[CH:8][CH:9]=1 |f:1.2,^1:20|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A KAn solution is prepared
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
the solid potassium anthracide complex collected
|
Type
|
CUSTOM
|
Details
|
is >300° C
|
Type
|
CUSTOM
|
Details
|
a result of the radical-anion oxidation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(COC)OC.[CH:7]1[C:20]2[C:11](=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[CH:9][CH:8]=1.[K]>CN1C(=O)CCC1>[CH:10]1[C:11]2[C:20](=[CH:19][C:18]3[C:13]([CH:12]=2)=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:7]=[CH:8][CH:9]=1 |f:1.2,^1:20|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A KAn solution is prepared
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
the solid potassium anthracide complex collected
|
Type
|
CUSTOM
|
Details
|
is >300° C
|
Type
|
CUSTOM
|
Details
|
a result of the radical-anion oxidation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |